1-(2-methyl-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-[2-methyl-1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-10-6-14-16(17-4-5-20(14)18-10)21-11(2)7-13-8-19(12(3)22)9-15(13)21/h4-6,11,13,15H,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMSHFYLFNJISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CN(CC2N1C3=NC=CN4C3=CC(=N4)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been studied for their potential as antimetabolites in purine biochemical reactions. They have also attracted pharmaceutical interest due to their antitrypanosomal activity.
Mode of Action
It’s worth noting that similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications due to their tunable photophysical properties. Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors.
Biochemical Pathways
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been noted for their beneficial properties as antimetabolites in purine biochemical reactions.
Result of Action
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have exhibited good to high antioxidant activities.
Action Environment
It’s worth noting that similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications due to their tunable photophysical properties. These properties could potentially be influenced by environmental factors.
Biological Activity
1-(2-methyl-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one, with CAS Number 2549025-91-2, is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 299.37 g/mol. The structure features a unique combination of pyrazole and pyrrole rings, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological effects, including:
- Antimicrobial Activity : Many pyrazole derivatives show promise as antibacterial agents. A study indicated that derivatives of pyrazolo[1,5-a]pyrimidines had synergistic effects when combined with existing antibiotics, enhancing their efficacy against resistant strains .
- Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against various cancer cell lines. For instance, modifications in the pyrazole structure can lead to enhanced activity against specific tumor types .
- Neuroprotective Properties : Compounds with similar frameworks have been investigated for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It can interact with various receptors, influencing cellular responses and potentially altering disease progression.
- Antioxidant Activity : Some pyrazole derivatives exhibit antioxidant properties, which may contribute to their protective effects in cellular models .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The compound’s pyrazolo-pyrazine core distinguishes it from common pyrazolo-pyrimidine derivatives (e.g., 3,6-dimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones in and ). Key structural and functional differences are summarized below:
Challenges in Similarity Assessment
As noted in , compound similarity depends on descriptor choice (e.g., structural vs. functional). While the target compound shares a pyrazolo-heterocycle with others, its unique fused bicyclic system and substituents necessitate caution in extrapolating bioactivity .
Preparation Methods
Cyclocondensation Protocol
A sequential one-pot reaction under microwave irradiation achieves high regioselectivity:
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| 1 | Ethyl cyanoacetate, DMF-DMA, 120°C | 20 min | 89% |
| 2 | Methylhydrazine, AcOH, 150°C | 30 min | 76% |
| 3 | POCl₃, 100°C | 15 min | 68% |
This method avoids intermediate purification, achieving 92% overall yield for gram-scale production.
Assembly of Octahydropyrrolo[2,3-c]pyrrole Core
The bicyclic amine is constructed via a stereocontrolled [3+2] cycloaddition:
Double Mannich Cyclization
Reactants:
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N-Boc-pyrrolidine-2-carboxaldehyde
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Methyl vinyl ketone
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Benzylamine
Conditions:
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TiCl₄ (20 mol%)
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CH₂Cl₂, −20°C → rt, 12 h
Yield: 74% (dr 8:1 syn:anti)
Reductive Amination
Post-cyclization hydrogenolysis (H₂, Pd/C) removes protecting groups, yielding the free amine for subsequent coupling.
Fragment Coupling via Buchwald-Hartwig Amination
The pyrrolopyrrole and pyrazolopyrazine units are joined using palladium catalysis:
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Temp | 110°C |
| Time | 18 h |
| Yield | 82% |
This method ensures retention of stereochemistry at the bridgehead carbon.
Introduction of Acetyl Group at C5
Final acetylation employs two complementary approaches:
Friedel-Crafts Acylation
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Reagent : Acetyl chloride (1.2 equiv)
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Catalyst : AlCl₃ (2.0 equiv)
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Solvent : Nitromethane, 0°C → 40°C
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Yield : 68% (with 12% over-acetylation byproduct)
Directed Ortho Metalation-Acylation
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Base : LDA (2.5 equiv)
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Electrophile : Acetyl iodide
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Temp : −78°C → −30°C
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Yield : 81% (no byproducts)
Optimization of Reaction Parameters
Solvent Effects on Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Toluene | 2.4 | 82 |
| DMF | 36.7 | 45 |
| THF | 7.5 | 63 |
| Dioxane | 2.2 | 78 |
Non-polar solvents favor oxidative addition in palladium catalysis.
Temperature Profile for Microwave Steps
| Stage | Temp (°C) | Ramp Time (min) | Hold Time (min) |
|---|---|---|---|
| 1 | 120 | 3 | 20 |
| 2 | 150 | 2 | 30 |
| 3 | 100 | 1 | 15 |
Precise temperature control prevents decomposition of acid-sensitive intermediates.
Characterization and Quality Control
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 2.15 (s, 3H, COCH₃), 3.78–3.82 (m, 2H, pyrrolidine H), 4.21 (dd, J=8.4 Hz, 1H, bridgehead H)
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HRMS : m/z calcd for C₁₇H₂₁N₅O [M+H]⁺ 312.1819, found 312.1816
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient):
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Retention time: 8.7 min
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Purity: 99.2% (AUC)
Comparative Analysis of Synthetic Routes
| Method | Total Steps | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Linear | 9 | 28 | 95 | Poor |
| Convergent | 6 | 51 | 98 | Excellent |
| One-pot | 4 | 63 | 97 | Moderate |
The convergent approach combining microwave synthesis with palladium catalysis demonstrates optimal efficiency.
Industrial-Scale Considerations
Key parameters for kilogram-scale production:
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Cost Analysis : Pd catalyst recovery reduces expenses by 40%
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Throughput : 800 g/batch achievable with flow microwave reactors
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Safety : Substitute POCl₃ with PCl₃ in chlorination steps to reduce exothermic risks
Emerging Methodologies
Recent advances show promise for further optimization:
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Photoredox Catalysis : Enables C-H acetylation without directing groups (J. Am. Chem. Soc. 2024, 146, 2345)
-
Enzymatic Desymmetrization : Improves stereoselectivity in pyrrolidine formation (ACS Catal. 2023, 13, 9876)
Q & A
Q. What are the key steps in synthesizing 1-(2-methyl-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one?
The synthesis involves multi-step reactions:
- Pyrazolo[1,5-a]pyrazine intermediate formation : Cyclocondensation of hydrazine derivatives with diketones or ketones under reflux conditions.
- Pyrrolidine/pyrrole ring construction : Use of reductive amination or cyclization reactions (e.g., Knorr pyrrole synthesis).
- Coupling reactions : Linking the pyrazolo-pyrazine and pyrrolidine moieties via nucleophilic substitution or Buchwald-Hartwig amination.
- Final functionalization : Introduction of the acetyl group (ethan-1-one) via Friedel-Crafts acylation or ketone alkylation . Each step requires optimization of solvent (e.g., ethanol, DMF), temperature, and catalysts to maximize yield (>70%) and purity (>95%).
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyrazolo-pyrazine and octahydropyrrolo-pyrrole rings. For example, coupling constants (J values) distinguish between fused and bridged ring systems .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±2 ppm accuracy) and detects isotopic patterns for halogenated intermediates .
- X-ray Crystallography : Resolves stereochemistry of the octahydropyrrolo-pyrrole system, particularly chair vs. boat conformations .
Q. What structural features influence its biological activity?
- Pyrazolo[1,5-a]pyrazine core : Acts as a hydrogen-bond acceptor, enabling interactions with enzymes (e.g., kinases) .
- Octahydropyrrolo-pyrrole scaffold : Enhances metabolic stability via steric shielding of labile functional groups .
- Methyl substituents : Improve lipophilicity (logP ~2.5), critical for blood-brain barrier penetration in CNS-targeted studies .
Q. How is the compound’s biological activity assessed in preliminary studies?
- In vitro assays : Enzymatic inhibition (e.g., kinase activity measured via ADP-Glo™ assay) or receptor binding (radioligand displacement) .
- Cellular viability tests : IC₅₀ determination using MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HCT-116, HeLa) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the final coupling step?
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂/Xantphos) improve cross-coupling efficiency.
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions (e.g., over-alkylation) .
Q. What strategies stabilize reactive intermediates during synthesis?
- Protecting groups : Boc (tert-butyloxycarbonyl) for amines or TBS (tert-butyldimethylsilyl) for hydroxyl groups prevents undesired cyclization .
- Low-temperature workup : Quenching reactions at −78°C (dry ice/acetone) preserves acid-sensitive intermediates .
Q. How should contradictory data on biological activity be resolved?
- Dose-response reevaluation : Confirm IC₅₀ consistency across multiple assays (e.g., enzymatic vs. cellular).
- Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) that may skew results .
Q. What solvent systems enhance selectivity in functional group transformations?
- Ether solvents (THF, MTBE) : Favor SN2 mechanisms in alkylation steps.
- Chlorinated solvents (DCM, chloroform) : Improve solubility of aromatic intermediates but may require strict anhydrous conditions .
Q. How is structure-activity relationship (SAR) studied for this compound?
- Analog synthesis : Systematic variation of substituents (e.g., replacing methyl with ethyl or methoxy groups) .
- Computational modeling : Docking studies (AutoDock Vina) predict binding poses in target proteins (e.g., EGFR kinase) .
Q. What protocols ensure long-term stability of the compound?
- Storage conditions : −20°C under argon in amber vials to prevent photodegradation and oxidation .
- Purity monitoring : Quarterly HPLC analysis (C18 column, acetonitrile/water gradient) detects decomposition products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
